Cas no 19301-39-4 (Benzobthiophen-6-ol)

Benzothiophen-6-ol is a heterocyclic organic compound featuring a benzothiophene core with a hydroxyl group at the 6-position. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and material science applications. Its aromatic system and polar hydroxyl group enhance solubility and enable further derivatization, such as etherification or coupling reactions. The compound serves as a key intermediate in synthesizing bioactive molecules, including potential therapeutic agents. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. The presence of both sulfur and oxygen functionalities allows for selective modifications, broadening its utility in synthetic chemistry.
Benzobthiophen-6-ol structure
Benzobthiophen-6-ol structure
Product Name:Benzobthiophen-6-ol
CAS No:19301-39-4
MF:C8H6OS
MW:150.197640895844
MDL:MFCD01860290
CID:226710
PubChem ID:88004
Update Time:2025-06-20

Benzobthiophen-6-ol Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophene-6-ol
    • 1-benzothiophen-6-ol
    • benzo[b]thiophen-6-ol
    • 1-benzothiophene-6-ol
    • 6-hydroxy-1-benzothiophene
    • 6-hydroxybenzo< b> thiophen
    • 6-hydroxybenzothiophene
    • AC1L3EUB
    • AC1Q7B2Q
    • AG-E-41013
    • Benzo(b)thiophene-6-ol
    • benzo< b> thiophen-6-ol
    • EINECS 242-950-0
    • SureCN911044
    • 6-Hydroxybenzo[b]thiophene
    • Benzothiophen-6-ol
    • NS00026291
    • CHEMBL4576268
    • SB34739
    • MFCD01860290
    • SCHEMBL911044
    • AKOS022634555
    • EN300-366808
    • CS-0060429
    • FT-0729249
    • AS-57569
    • DTXSID30172906
    • SY222429
    • A22776
    • DQUZFPKUMCZPQD-UHFFFAOYSA-N
    • 19301-39-4
    • A11012
    • DA-08699
    • DTXCID9095397
    • Benzobthiophen-6-ol
    • MDL: MFCD01860290
    • Inchi: 1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
    • InChI Key: DQUZFPKUMCZPQD-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=CC(=CC1=2)O

Computed Properties

  • Exact Mass: 150.01398
  • Monoisotopic Mass: 150.01393598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • Density: 1.347
  • Melting Point: 102-103 ºC
  • Boiling Point: 302 ºC
  • Flash Point: 136 ºC
  • PSA: 20.23

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Benzobthiophen-6-ol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:19301-39-4)Benzobthiophen-6-ol
Order Number:A1029564
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:38
Price ($):166.0/410.0/1390.0
Email:sales@amadischem.com

Additional information on Benzobthiophen-6-ol

Benzobthiophen-6-ol (CAS No. 19301-39-4): A Comprehensive Overview in Modern Chemical Biology

Benzobthiophen-6-ol, identified by its Chemical Abstracts Service (CAS) number 19301-39-4, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the benzobthiophene class, which is characterized by the presence of both benzene and thiophene rings fused together, creating a versatile scaffold for various biological and pharmaceutical applications.

The structural motif of Benzobthiophen-6-ol makes it an attractive candidate for drug discovery and material science research. The presence of a hydroxyl group at the 6-position enhances its reactivity, allowing for further functionalization and derivatization. This feature has been exploited in numerous synthetic pathways to develop novel bioactive molecules with potential therapeutic applications.

In recent years, Benzobthiophen-6-ol has been extensively studied for its role in developing small-molecule inhibitors targeting various biological pathways. One of the most notable areas of research involves its application in anticancer therapy. Studies have demonstrated that derivatives of Benzobthiophen-6-ol can interact with specific enzymes and proteins involved in cancer cell proliferation and survival. For instance, researchers have explored its potential as a kinase inhibitor, particularly focusing on tyrosine kinases that are overexpressed in many cancer types. The hydroxyl group in Benzobthiophen-6-ol serves as a key site for hydrogen bonding interactions, enhancing binding affinity to target proteins.

Moreover, the benzobthiophene core has shown promise in the development of photodynamic therapy agents. The conjugation of light-absorbing properties with biological activity makes this class of compounds ideal for targeted cancer treatment. Preliminary studies indicate that certain derivatives of Benzobthiophen-6-ol can generate reactive oxygen species upon exposure to specific wavelengths of light, leading to the destruction of cancer cells while minimizing damage to healthy tissues.

The chemical biology relevance of Benzobthiophen-6-ol extends beyond oncology. Researchers have also investigated its potential in neurodegenerative diseases, such as Alzheimer's and Parkinson's. The ability of benzobthiophene derivatives to cross the blood-brain barrier has opened new avenues for developing treatments that target neurological disorders directly. Additionally, the compound's ability to modulate neurotransmitter receptors has sparked interest in its potential as an anxiolytic or antipsychotic agent.

In material science, Benzobthiophen-6-ol has been explored for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system within the benzobthiophene ring allows for efficient charge transport, which is crucial for applications in flexible electronics and optoelectronic devices. Recent advancements in synthesizing polycyclic aromatic hydrocarbons like benzobthiophene have led to improved performance in these technologies.

The synthesis of Benzobthiophen-6-ol typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that researchers have access to high-quality starting materials for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzobthiophene core with high efficiency.

As research continues to evolve, the applications of Benzobthiophen-6-ol are expected to expand into new frontiers. Innovations in computational chemistry and artificial intelligence are enabling more rapid identification of bioactive derivatives, accelerating the drug discovery process. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high efficiency.

The future prospects for Benzobthiophen-6-ol are bright, with ongoing studies exploring its potential in diverse fields such as antimicrobial agents, anti-inflammatory drugs, and even sustainable energy solutions. The versatility of this compound underscores its importance as a building block for innovative chemical biology research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19301-39-4)Benzobthiophen-6-ol
A1029564
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):166.0/410.0/1390.0
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